molecular formula C29H22Cl3NO6S B15284326 ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate

Cat. No.: B15284326
M. Wt: 618.9 g/mol
InChI Key: VNHWEJPZFPNLKR-NCOWEZBHSA-N
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Description

Ethyl 5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps:

    Formation of the thiophene ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the benzylidene group: The benzylidene group is introduced via a condensation reaction with an aldehyde.

    Attachment of the chlorobenzyl group: The chlorobenzyl group is attached through an etherification reaction.

    Formation of the amide bond: The amide bond is formed by reacting the intermediate with 4-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzylidene group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the effects of its functional groups on biological systems.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
  • Ethyl 5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Uniqueness

This compound is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C29H22Cl3NO6S

Molecular Weight

618.9 g/mol

IUPAC Name

ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methoxybenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C29H22Cl3NO6S/c1-3-38-29(36)25-26(34)24(40-28(25)33-27(35)17-6-9-20(37-2)10-7-17)13-16-4-11-23(22(32)12-16)39-15-18-5-8-19(30)14-21(18)31/h4-14,34H,3,15H2,1-2H3/b24-13-,33-28?

InChI Key

VNHWEJPZFPNLKR-NCOWEZBHSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl)/SC1=NC(=O)C4=CC=C(C=C4)OC)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl)SC1=NC(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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